7'-Bromospiro[cyclopropane-1,3'-indoline]
Overview
Description
7’-Bromospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C11H10BrN It is characterized by a spirocyclic structure, where a bromine atom is attached to the indoline moiety, and a cyclopropane ring is fused to the indoline at the 3’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Bromospiro[cyclopropane-1,3’-indoline] typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents.
Spirocyclization: The cyclopropane ring is introduced via a spirocyclization reaction. This can be achieved by reacting the indoline derivative with a suitable cyclopropane precursor under specific conditions.
Bromination: The final step involves the bromination of the spirocyclic compound. This can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for 7’-Bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7’-Bromospiro[cyclopropane-1,3’-indoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indoline moiety can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the indoline moiety.
Cycloaddition Products: Larger ring systems formed through cycloaddition reactions.
Scientific Research Applications
7’-Bromospiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-Bromospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromospiro[cyclopropane-1,3’-indoline]
- 7’-Chlorospiro[cyclopropane-1,3’-indoline]
- 7’-Fluorospiro[cyclopropane-1,3’-indoline]
Uniqueness
7’-Bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the bromine atom at the 7’ position, which imparts distinct chemical and biological properties. Compared to its chloro and fluoro analogs, the bromine atom provides different reactivity and potential interactions with biological targets.
Properties
IUPAC Name |
7-bromospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYIPMDJSNLMKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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